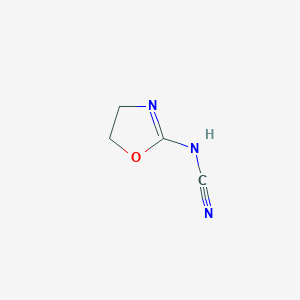![molecular formula C15H24N2O2S B230544 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B230544.png)
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine, also known as PIPES, is a chemical compound that is commonly used in scientific research. PIPES is a zwitterionic buffer that is used to maintain a constant pH in biological experiments. It is a highly soluble compound that is stable over a wide range of temperatures and pH levels.
Aplicaciones Científicas De Investigación
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is widely used as a buffer in biological experiments. It is commonly used in cell culture media, protein purification, and enzyme assays. 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is also used in electrophysiology experiments to maintain a constant pH in the recording chamber. In addition, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is used in the preparation of liposomes and in the study of membrane transport.
Mecanismo De Acción
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine acts as a zwitterionic buffer that maintains a constant pH in biological experiments. It is able to do this because it has both acidic and basic functional groups that can accept or donate protons depending on the pH of the environment. 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine has a pKa of 7.5, which means that it is most effective at buffering solutions at a pH of 6.5 to 8.5.
Biochemical and Physiological Effects:
1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe to use in biological experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine as a buffer in biological experiments are its high solubility, stability over a wide range of temperatures and pH levels, and non-toxicity. However, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine is not effective at buffering solutions at pH levels below 6.5 or above 8.5. In addition, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine has a tendency to form complexes with metal ions, which can interfere with certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine in scientific research. One area of interest is the development of new 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine derivatives that are more effective at buffering solutions at extreme pH levels. Another area of interest is the use of 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine in the study of membrane transport and drug delivery systems. Finally, 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine may have potential applications in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Métodos De Síntesis
The synthesis of 1-Ethyl-4-[(4-isopropylphenyl)sulfonyl]piperazine involves the reaction between piperazine and isopropylphenylsulfonyl chloride. The reaction takes place in the presence of an organic solvent, such as dichloromethane or chloroform. The reaction mixture is then washed with water and dried over anhydrous magnesium sulfate. The resulting product is a white crystalline powder that is highly soluble in water.
Propiedades
Fórmula molecular |
C15H24N2O2S |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1-ethyl-4-(4-propan-2-ylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C15H24N2O2S/c1-4-16-9-11-17(12-10-16)20(18,19)15-7-5-14(6-8-15)13(2)3/h5-8,13H,4,9-12H2,1-3H3 |
Clave InChI |
KNJCCWVWEVKIOM-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
SMILES canónico |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)
![2-[(E)-Phenacylidene]thiazolidine](/img/structure/B230495.png)
![2-[2-(4-Methylphenyl)-1-(4-morpholinyl)ethylidene]malononitrile](/img/structure/B230499.png)
methylene]malononitrile](/img/structure/B230500.png)
![2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)
![2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230502.png)





![Methyl 4-[2-(4-methylphenyl)vinyl]benzoate](/img/structure/B230521.png)